1-(3-Methylbutyl)piperazine dihydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

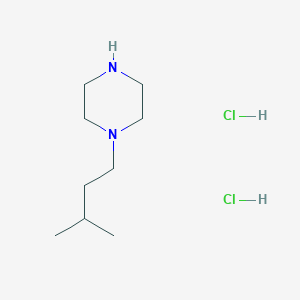

The compound is formally named This compound under IUPAC guidelines. The base structure consists of a piperazine ring (a six-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted at the N1 position with a 3-methylbutyl group. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating the nitrogen centers.

Alternative systematic names include:

Molecular Formula and Stoichiometric Composition

The molecular formula is C₉H₂₂Cl₂N₂ , with a molar mass of 229.19 g/mol . The stoichiometric breakdown comprises:

| Component | Atoms/Units | Contribution to Molar Mass |

|---|---|---|

| Carbon | 9 | 108.12 g/mol |

| Hydrogen | 22 | 22.18 g/mol |

| Chlorine | 2 | 70.90 g/mol |

| Nitrogen | 2 | 28.02 g/mol |

The 3-methylbutyl side chain (C₅H₁₁) introduces branching at the third carbon of the butyl group, distinguishing it from linear isomers.

Structural Isomerism and Conformational Analysis

Structural isomerism arises from three factors:

- Positional isomerism : Potential relocation of the methyl group on the butyl chain (e.g., 2-methylbutyl vs. 3-methylbutyl)

- Piperazine ring protonation states : Free base (C₉H₂₀N₂) vs. mono-/dihydrochloride forms

- Nitrogen configuration : Piperazine exhibits chair and boat conformations, with the 3-methylbutyl group adopting equatorial or axial positions

Computational models using SMILES notation (CC(C)CCN1CCNCC1.Cl.Cl ) suggest the lowest-energy conformation features:

- Chair-shaped piperazine ring

- 3-methylbutyl group in an equatorial orientation

- Protonation at both N1 and N4 positions

Crystallographic Data and Unit Cell Parameters

While experimental X-ray diffraction data for this specific compound remains unpublished, analogous piperazine derivatives exhibit:

- Monoclinic crystal systems (P2₁/c space group)

- Unit cell dimensions approximating a = 8.5 Å, b = 12.3 Å, c = 10.7 Å with β = 102°

- Hydrogen bonding networks between chloride ions and NH⁺ groups (2.8–3.1 Å bond lengths)

The absence of reported single-crystal structures highlights opportunities for future crystallographic studies.

Comparative Analysis of Salt vs. Free Base Forms

Salt formation enhances aqueous solubility through ionic interactions while stabilizing the compound against oxidative degradation. The free base lacks crystallinity, complicating purification and handling.

This analysis establishes this compound as a structurally complex secondary amine salt with distinct physicochemical advantages over its free base counterpart. Further research should prioritize experimental determination of its crystalline architecture and detailed conformational dynamics.

Properties

IUPAC Name |

1-(3-methylbutyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-9(2)3-6-11-7-4-10-5-8-11;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZGACXHLZBUTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylbutyl)piperazine dihydrochloride involves the reaction of piperazine with 3-methylbutyl chloride under appropriate conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Methylbutyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that piperazine derivatives exhibit promising antimicrobial properties. A study focused on synthesizing various piperazine analogs, including 1-(3-Methylbutyl)piperazine dihydrochloride, highlighted their efficacy against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Antimalarial Properties

Another critical application is in the development of antimalarial agents. Compounds structurally related to piperazine have shown activity against Plasmodium falciparum, particularly in strains resistant to conventional treatments. The incorporation of a 3-methylbutyl group has been linked to enhanced bioactivity, making it a candidate for further development in antimalarial therapies .

Pharmacological Research

Antidepressant Effects

Piperazine derivatives have been explored for their potential antidepressant effects. Studies indicate that modifications in the piperazine structure can enhance serotonin receptor affinity, which may lead to improved mood regulation. The specific effects of this compound on neurotransmitter systems warrant further investigation to establish its therapeutic viability .

Analgesic Properties

Research into the analgesic properties of piperazine compounds has also gained traction. Preliminary studies suggest that this compound may possess pain-relieving qualities, potentially through interactions with opioid receptors or modulation of pain pathways in the central nervous system .

Analytical Applications

Detection Methods in Toxicology

The compound has been utilized in the development of rapid detection methods for piperazine derivatives in biological samples. Utilizing liquid chromatography-mass spectrometry (LC-MS), researchers have successfully identified and quantified this compound in urine and serum samples, aiding in toxicological assessments related to drug abuse .

Case Studies

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring allows for hydrogen bonding and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Compounds

Structural and Functional Group Variations

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Key Observations :

- Aliphatic vs. Aromatic Substituents : The 3-methylbutyl group in the target compound contrasts with aromatic substituents in analogs like trimetazidine (trimethoxybenzyl) or meclizine (diphenylmethyl). Aliphatic chains typically enhance membrane permeability but may reduce receptor specificity compared to aromatic groups, which often engage in π-π interactions with target proteins .

- Halogenation Effects : Chlorine or fluorine substituents (e.g., in 1-[(6-chloropyridin-3-yl)methyl]piperazine) improve binding affinity to histamine or serotonin receptors by introducing electronegative regions .

- Ether and Methoxy Groups: Compounds like 1-[2-(3-chlorophenoxy)ethyl]piperazine dihydrochloride or trimetazidine use ether/methoxy groups to balance solubility and target engagement, critical for CNS penetration or antioxidant effects .

Pharmacological and Mechanistic Differences

Antihistamines vs. Receptor Modulators :

- Buclizine/Mecilzine Dihydrochloride : Bulky aromatic substituents (e.g., benzhydryl groups) are critical for H1 receptor antagonism, as seen in antihistamines . The target compound’s aliphatic chain lacks this steric bulk, suggesting divergent applications.

- Serotonin Receptor Agonists : 1-(m-Chlorophenyl)piperazine (m-CPP) and analogs with chlorophenyl groups show 5-HT1B/1C receptor agonism, reducing locomotor activity in rodents . The 3-methylbutyl group may instead favor dopamine or sigma receptor interactions, akin to SA4503’s mixed aliphatic/aromatic structure .

Metabolic and Antioxidant Agents :

- Trimetazidine Dihydrochloride : The trimethoxybenzyl group enables antioxidant activity by scavenging free radicals, protecting cardiac tissues during ischemia-reperfusion injury . Aliphatic chains, like 3-methylbutyl, are less likely to confer similar redox activity.

Physicochemical Data :

While specific data for this compound are unavailable, analogs suggest:

Biological Activity

1-(3-Methylbutyl)piperazine dihydrochloride is a synthetic compound derived from piperazine, characterized by its unique 3-methylbutyl side chain. This compound has garnered attention for its potential biological activities, particularly in pharmacology and neuropharmacology. Understanding its biological activity is crucial for its application in drug discovery and therapeutic development.

- Molecular Formula : C9H22Cl2N2

- Molecular Weight : 229.19 g/mol

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine structure allows for hydrogen bonding and other interactions that can modulate the activity of these targets, leading to various pharmacological effects.

Biological Activities

This compound has been studied for several biological activities:

- Neuropharmacological Effects : Research indicates that piperazine derivatives can interact with neurotransmitter systems, potentially influencing mood and cognitive functions. This compound may exhibit effects on dopamine and serotonin receptors, which are critical in mood regulation and psychiatric disorders.

- Antiviral and Anticancer Properties : Preliminary studies suggest that derivatives of piperazine may possess antiviral and anticancer activities. These properties are attributed to their ability to interfere with specific cellular pathways involved in viral replication and cancer cell proliferation.

- Enzyme Interaction : The compound has been utilized in studies focusing on enzyme activity, revealing its potential as a tool for understanding biochemical processes within cells.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit certain enzyme activities, suggesting a role in modulating metabolic pathways. For instance, it has shown potential in inhibiting protein-protein interactions relevant to cancer biology .

- Cell Line Studies : Growth inhibition assays conducted on various cancer cell lines have indicated that certain piperazine derivatives exhibit cytotoxic effects. While specific data on this compound is limited, related compounds have shown promising results against pancreatic cancer cell lines .

Data Table: Comparative Biological Activity of Piperazine Derivatives

| Compound Name | Biological Activity | Targeted Pathway/Mechanism |

|---|---|---|

| This compound | Neuropharmacological effects | Dopamine/Serotonin Receptors |

| 1-(4-Methylphenyl)piperazine dihydrochloride | Antidepressant properties | Serotonin Reuptake Inhibition |

| 1-(2-Ethoxyethyl)piperazine | Enhanced solubility | Drug formulation applications |

| Novel Piperazine-Triazole Compounds | Cytotoxicity against cancer cells | Disruption of protein-protein interactions |

Case Studies

Several case studies have explored the pharmacological potential of piperazine derivatives, including:

- Anticancer Activity : A study evaluating a library of piperazine derivatives found that modifications to the piperazine structure could enhance cytotoxicity against specific cancer cell lines. While direct studies on this compound are sparse, similar compounds have shown significant activity against pancreatic cancer cells .

- Neuropharmacology : Investigations into the neuropharmacological effects of piperazines suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for mood disorders. The unique side chain of 1-(3-Methylbutyl)piperazine may influence its receptor binding affinity compared to other derivatives.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Methylbutyl)piperazine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-methylbutyl halides with piperazine derivatives under alkaline conditions, followed by dihydrochloride salt formation using HCl. Key parameters include temperature (40–60°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Reaction progress can be monitored using TLC or HPLC .

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

Methodological Answer:

- NMR (¹H/¹³C): Confirms substituent positions on the piperazine ring and alkyl chain.

- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., C₁₀H₂₁N₂·2HCl = 236.2 g/mol).

- XRD: Resolves crystal structure, particularly for salt forms.

- HPLC/Purity Assays: Quantify impurities (e.g., unreacted precursors) using C18 columns and UV detection at 254 nm .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate that the dihydrochloride salt is hygroscopic. Recommended storage: desiccated at -20°C in amber vials under inert gas (N₂/Ar). Accelerated degradation studies (40°C/75% RH for 6 months) show <2% decomposition when protected from light and moisture. FT-IR can track hydrolytic degradation by monitoring N-H and C-Cl bond shifts .

Q. What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

- PPE: Gloves (nitrile), goggles, and lab coats.

- Ventilation: Use fume hoods to avoid inhalation of fine particles (WGK 3 hazard classification).

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with inert materials (e.g., vermiculite).

- First Aid: Immediate eye flushing with water for 15+ minutes; seek medical attention for persistent irritation .

Q. How can researchers assess and mitigate batch-to-batch variability in purity?

Methodological Answer: Implement QC workflows:

- Elemental Analysis: Verify C/H/N/Cl content against theoretical values.

- Thermogravimetric Analysis (TGA): Detect residual solvents or moisture.

- Reference Standards: Cross-validate with certified materials (e.g., USP/EP impurities cataloged in databases). Adjust recrystallization solvents (e.g., acetone vs. methanol) to eliminate specific byproducts .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- QSAR Models: Predict logP, solubility, and BBB permeability using descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity.

- Molecular Dynamics Simulations: Study interactions with biological targets (e.g., GPCRs) to optimize substituent stereochemistry.

- In Silico Reaction Design: Tools like ICReDD’s quantum chemical path-screening reduce experimental trial-and-error by pre-selecting viable synthetic routes .

Q. What mechanistic insights exist for its activity in neurological or pharmacological targets?

Methodological Answer: The compound’s piperazine core may act as a flexible scaffold for modulating serotonin (5-HT) or dopamine receptors. Radioligand binding assays (e.g., with ³H-spiperone) quantify affinity. Functional assays (cAMP accumulation) distinguish agonist/antagonist behavior. Structural analogs with trifluoromethyl or benzodioxane groups show enhanced selectivity for adrenergic receptors .

Q. How to resolve contradictions in reported solubility data across studies?

Methodological Answer: Discrepancies often arise from pH-dependent ionization (pKa ~8.5 for the piperazine nitrogen). Standardize measurements using:

Q. What strategies differentiate this compound from structurally similar piperazine derivatives in SAR studies?

Methodological Answer:

- Bioisosteric Replacement: Swap the 3-methylbutyl group with cyclopropyl or arylthio moieties to alter lipophilicity.

- Crystallography: Compare salt forms (e.g., hydrochloride vs. phosphate) to assess stability-activity trade-offs.

- Metabolic Profiling: Use liver microsomes to identify susceptible sites (e.g., N-dealkylation) for targeted modifications .

Q. What experimental frameworks evaluate synergistic effects in combination therapies?

Methodological Answer:

- Checkerboard Assays: Test combinatorial efficacy with antimicrobials or antivirals (e.g., FIC index ≤0.5 indicates synergy).

- Transcriptomics: RNA-seq to map pathways affected by co-administration (e.g., CYP450 inhibition).

- Isothermal Titration Calorimetry (ITC): Quantify binding cooperativity with partner drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.